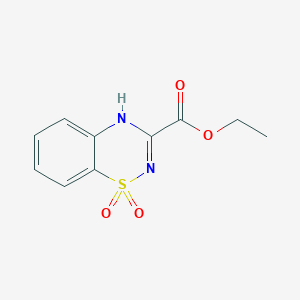![molecular formula C16H21N5O2S B14596778 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide CAS No. 61212-65-5](/img/structure/B14596778.png)
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulfonamide, using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with N-ethyl-N-(2-aminoethyl)aniline under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo bond can be achieved using reducing agents like sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the original aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial agent and in the development of new therapeutic drugs.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
作用機序
The mechanism of action of 4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
4-[(E)-{4-[(Dimethylamino)phenyl]diazenyl]benzenesulfonamide: Similar in structure but with different substituents on the amino group, leading to variations in chemical reactivity and biological activity.
4-[(E)-{4-[(2-Aminoethyl)(methyl)amino]phenyl}diazenyl]benzene-1-sulfonamide: Another closely related compound with a different alkyl group on the amino moiety.
Uniqueness
4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
61212-65-5 |
|---|---|
分子式 |
C16H21N5O2S |
分子量 |
347.4 g/mol |
IUPAC名 |
4-[[4-[2-aminoethyl(ethyl)amino]phenyl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N5O2S/c1-2-21(12-11-17)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)24(18,22)23/h3-10H,2,11-12,17H2,1H3,(H2,18,22,23) |
InChIキー |
MWJIUBAVTHPSCQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CCN)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


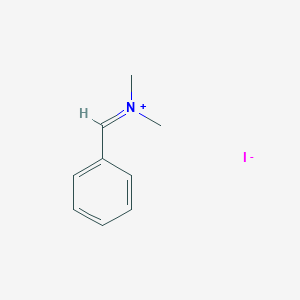
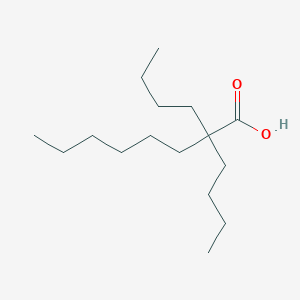

![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
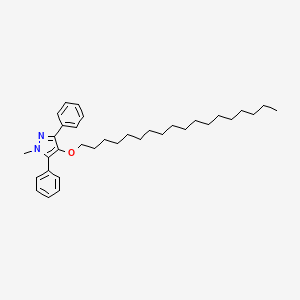
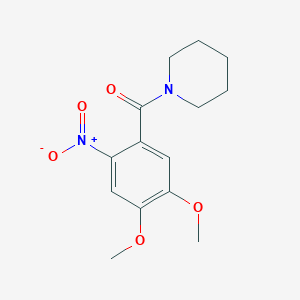
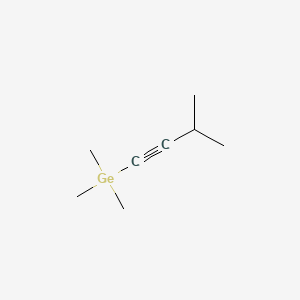
![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
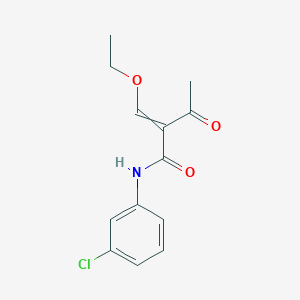
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)
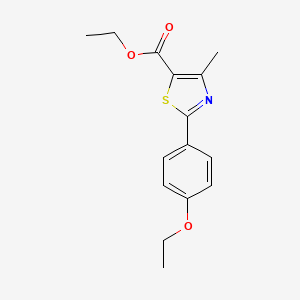
![2-Oxo-2-(2-phenoxyethoxy)ethyl [(propan-2-yl)oxy]acetate](/img/structure/B14596757.png)
